5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach includes the O-methylation of phenol derivatives using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylbenzoic acid.
Reduction: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylcyclohexanol.
Substitution: Formation of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenylamine.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide: Used as a PET imaging ligand for metabotropic glutamate receptor 2.
1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane: A crystallization chaperone for acyclic molecules.
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)-3-trifluoromethylphenol is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-11-2-3-12(13(15)7-11)8-4-9(14(16,17)18)6-10(19)5-8/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWZOKHNNOUNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686616 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-03-4 |
Source
|
Record name | 2'-Fluoro-4'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.